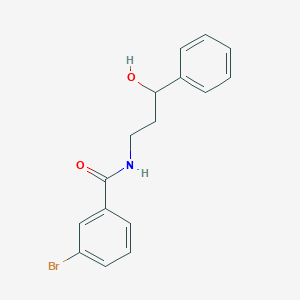![molecular formula C7H13NO2 B2374616 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1421071-22-8](/img/structure/B2374616.png)
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C7H13NO2 . It is also known by the IUPAC name (1-acetyl-3-pyrrolidinyl)methanol .
Molecular Structure Analysis
The molecular structure of “1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a hydroxymethyl group (-CH2OH) and an acetyl group (-COCH3) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.19 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is an oil at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related compounds, like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, involves a process that is characterized by NMR and IR spectral data. This synthesis process provides insights into the molecular and crystal structures of such compounds, which are crucial for understanding their chemical behavior and potential applications (Percino et al., 2006).
Chemical Properties and Stability
- A study on the ether derivatives related to the compound revealed their potential as efficient extractants for Fe(III) recovery. This research highlights the importance of chemical properties like phase contact time, HCl, Cl− concentrations, and the structure of extractants in the extraction process (Wojciechowska et al., 2019).
Molecular Characterization and Synthesis Methods
- In the realm of medicinal chemistry, the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a related compound, is of major importance. The study provides a novel method for its synthesis, which is critical for large-scale production. This method is simpler compared to previously known techniques, making it relevant for practical applications (Smaliy et al., 2011).
Quantum Chemical Analysis
- DFT and quantum-chemical calculations of pyrrolidinones and their derivatives offer valuable information on their electronic properties, such as HOMO and LUMO energy levels. These insights are crucial for understanding the molecular behavior and potential applications in various fields (Bouklah et al., 2012).
Applications in Bioactive Compound Synthesis
- Pyrrolidines, including those structurally related to the compound , are used as intermediates in the synthesis of bioactive compounds. A study focused on the synthesis of chiral C2-symmetric pyrrolidines demonstrates their potential applications in catalyzing chemical reactions, which is essential for pharmaceutical development (Masaki et al., 1992).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPHPJTYHOXKM-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

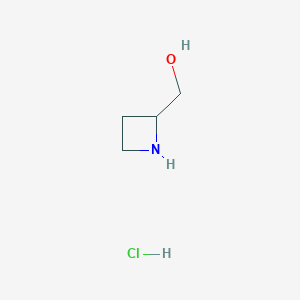
![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)
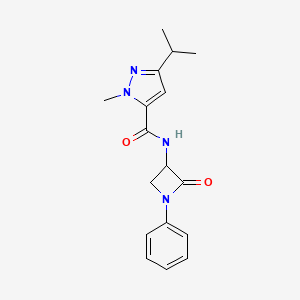
![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)
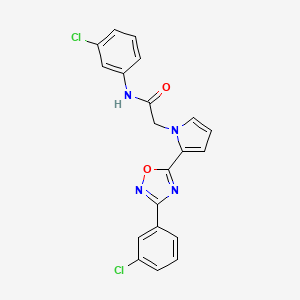
![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)
![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)
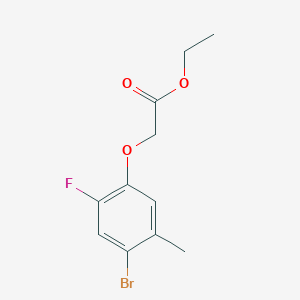
![1-benzyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2374543.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374545.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374547.png)
![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)
